

Comprehensive Application Notes and Protocols for Serabelisib (TAK-117)

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Compound Focus: Serabelisib

CAS No.: 1268454-23-4

Cat. No.: S548404

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Chemical and Physical Properties

Serabelisib (also known as TAK-117, MLN1117, INK1117) is a potent and selective oral inhibitor of the **PI3K α isoform** with the chemical formula $C_{19}H_{17}N_5O_3$ and a molecular weight of **363.37 g/mol** (CAS Number: 1268454-23-4). Its high purity (typically $\geq 99\%$) makes it suitable for precise in vitro and in vivo research applications. [1] [2] [3]

Solubility and Recommended Storage

The following table summarizes the solubility data and storage conditions for **Serabelisib** to ensure solution stability and long-term potency.

Table 1: Solubility and Storage Information for Serabelisib

Solvent	Solubility	Stock Concentration	Storage Conditions (Solid)	Storage Conditions (Solution)
DMSO	~5-6.4 mg/mL (~13.76-17.61 mM) [1]	10-100 mM	-20°C for 3 years [1]	-80°C for 1-2 years; -20°C for 1 year [1] [4]

Solvent	Solubility	Stock Concentration	Storage Conditions (Solid)	Storage Conditions (Solution)
	[4]			
Water	Insoluble [2]	N/A	+4°C for 2 years [4]	
Ethanol	Insoluble [2]	N/A		

Key Notes:

- **Sonication and Warming:** Slight heating and sonication are recommended to fully dissolve the powder in DMSO. [1] [4]
- **Moisture-Sensitive DMSO:** Hygroscopic DMSO can reduce solubility; always use fresh, dry DMSO for preparing stock solutions. [2]
- **Avoid Freeze-Thaw Cycles:** To prevent product inactivation, aliquot the stock solution into single-use portions after preparation. [4]

Stock Solution Preparation and In Vivo Formulation

DMSO Stock Solution for In Vitro Use

- **Calculate Mass:** Determine the mass of **Serabelisib** needed for your desired concentration and volume (e.g., for 1 mL of 10 mM stock: $10 \mu\text{mol} \times 363.37 \text{ g/mol} = 3.63 \text{ mg}$).
- **Weigh Compound:** Accurately weigh the calculated amount of **Serabelisib** powder.
- **Dissolve in DMSO:** Transfer the powder to a volumetric vial and add the required volume of pure, anhydrous DMSO.
- **Sonicate:** Sonicate and gently warm the mixture if necessary to achieve complete dissolution.
- **Aliquot and Store:** Dispense the solution into small aliquots and store them at -80°C or -20°C as indicated in Table 1.

Table 2: Example Dilution Guide for a 10 mM DMSO Stock

Desired Final Concentration	Volume of Stock	Volume of Diluent (Culture Medium)
1 μM	0.1 μL	999.9 μL
5 μM	0.5 μL	999.5 μL
10 μM	1.0 μL	999.0 μL

Preparation of Dosing Formulation for Animal Studies

For in vivo administration, **Serabelisib** is typically given orally by gavage. A common homogeneous suspension method is used [2]:

- **Formulation:** Use a vehicle of **0.5% Carboxymethylcellulose Sodium (CMC-Na)** in water. [2]
- **Preparation:** Add **Serabelisib** powder to the 0.5% CMC-Na vehicle to achieve a working concentration of **5 mg/mL**. [2] Mix thoroughly to create a uniform suspension.
- **Dosage:** In preclinical models (e.g., mice), effective doses typically range from **30 to 60 mg/kg**, administered orally once daily. [2]

Key Experimental Data and Protocols

In Vitro Bioactivity and Selectivity

Serabelisib demonstrates high selectivity for the p110 α isoform of PI3K, as detailed in the table below.

Table 3: Serabelisib Inhibitory Activity (IC₅₀) Against PI3K Isoforms and mTOR

Target	IC ₅₀ Value	Selectivity Relative to p110 α
p110 α (PI3K α)	15 - 21 nM [1] [2] [4]	---
p110 γ (PI3K γ)	1.9 - 1.9 μM [1] [4]	>100-fold [2]
p110 β (PI3K β)	4.5 μM [1] [4]	>100-fold [2]

Target	IC ₅₀ Value	Selectivity Relative to p110 α
p110 δ (PI3K δ)	13.39 μ M [1] [4]	>100-fold [2]
mTOR	1.67 μ M [1] [4]	>100-fold [2]

Protocol: Cell Viability Assay (MTS)

This protocol is used to assess the anti-proliferative effects of **Serabelisib** on cancer cell lines. [4]

- **Cell Seeding:** Seed 5,000 cells (e.g., SK-OV-3, U87MG) per well in a 96-well plate in low-serum media (0.2% FBS) and allow them to adhere for 18 hours. [4]
- **Drug Treatment:** Aspirate the media and replace it with fresh low-serum media containing **Serabelisib** at the desired concentrations (e.g., a dilution series from 1 nM to 10 μ M). Include a DMSO vehicle control. [4]
- **Incubation:** Incubate the cells for 48 hours.
- **Viability Measurement:** Add MTS reagent (e.g., Cell Titer 96 Aqueous One solution) to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate spectrophotometer. [4]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

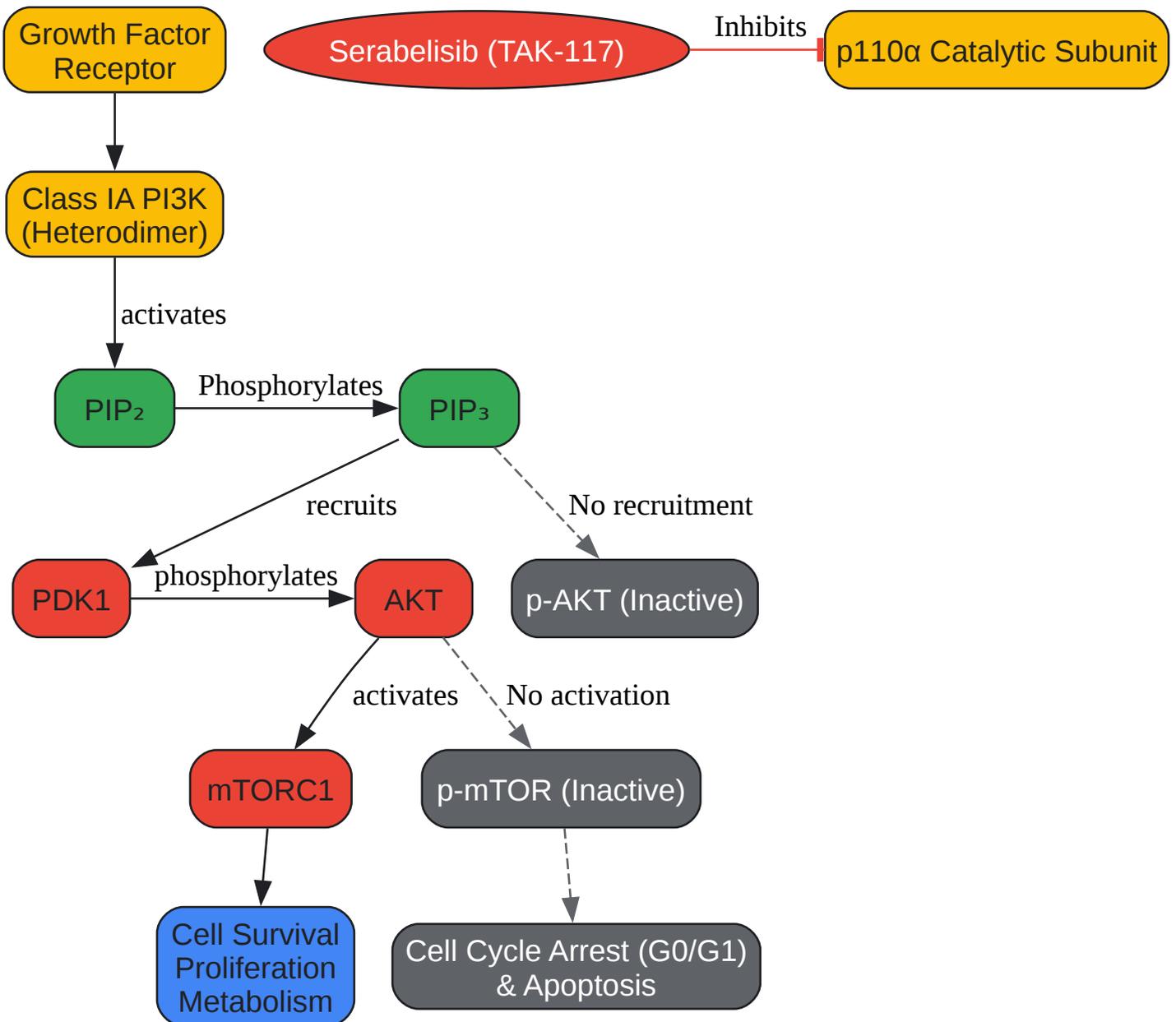
Protocol: In Vivo Efficacy Study

This outlines a standard protocol for evaluating **Serabelisib**'s antitumor activity in a mouse xenograft model. [2]

- **Animal Models:** Use immunodeficient mice implanted with human cancer cell lines (e.g., breast carcinoma) bearing **PIK3CA mutations**. [2] Models with PTEN or KRAS mutations are generally not efficacious. [2]
- **Dosing Regimen:** Administer **Serabelisib** orally once daily at doses of **30 mg/kg and 60 mg/kg**. [2] The treatment period can extend for several weeks, depending on the model.
- **Endpoint Measurements:** Monitor tumor volume and body weight regularly. At the end of the study, harvest tumors for pharmacodynamic analysis, such as assessing the inhibition of phosphorylation of AKT (p-Akt). [2]

Signaling Pathway and Mechanism of Action

Serabelisib specifically inhibits the p110 α catalytic subunit of Class IA PI3K. This inhibition blocks the conversion of PIP₂ to PIP₃, a key second messenger, thereby suppressing the activation of the AKT and mTOR signaling network. This leads to reduced cell proliferation, increased cell cycle arrest (G0/G1 phase), and apoptosis, particularly in cancer cells harboring **PIK3CA mutations**. [5] [6] The following diagram illustrates this mechanism and its cellular consequences.



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Diagram 1: Mechanism of Action of Serabelisib. The diagram shows how **Serabelisib** selectively inhibits the p110 α subunit of PI3K, blocking the downstream PI3K-AKT-mTOR signaling pathway. This inhibition prevents cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Critical Considerations for Researchers

- **Mutation Status is Key:** **Serabelisib** exhibits potent efficacy in models with **PIK3CA mutations** but shows much less activity in **PTEN-deficient** tumor cells. [2] [5]
- **In Vivo Specificity:** At effective antitumor doses (30-60 mg/kg), **Serabelisib** shows minimal impact on immune function (e.g., T-cell dependent antibody response), which is observed only at higher doses (120 mg/kg). [4]
- **Clinical Relevance:** **Serabelisib** has been evaluated in several Phase I/II clinical trials (e.g., NCT01449370, NCT02393209) for advanced solid tumors, providing a translational bridge from preclinical findings. [2] [5]

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